tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate
Description
tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate (CAS: 1365936-51-1) is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a pyridin-2-yl group at the 1-position and a tert-butoxycarbonyl (Boc) protecting group at the 3R stereocenter . Its molecular formula is C₁₃H₂₀N₄O₂ (MW: 264.33 g/mol). The Boc group serves to protect the pyrrolidine nitrogen during synthetic processes, making it a key intermediate in pharmaceutical chemistry, particularly for amine-containing drug candidates. The stereochemistry at the 3R position is critical for interactions with biological targets, such as enzymes or receptors, where enantioselectivity is often observed .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-pyridin-2-ylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)16-11-7-9-17(10-11)12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3,(H,16,18)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPPPUFHXZAFAE-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401134591 | |
| Record name | Carbamic acid, N-[(3R)-1-(2-pyridinyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365937-76-3 | |
| Record name | Carbamic acid, N-[(3R)-1-(2-pyridinyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365937-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3R)-1-(2-pyridinyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate typically involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through various synthetic routes, including cyclization reactions of appropriate precursors.
Introduction of the pyridine ring: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine moiety to the pyrrolidine ring.
Protection with tert-butyl carbamate: The final step involves the protection of the amine group with tert-butyl carbamate, which can be achieved using reagents like di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic workflows.
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| 4M HCl in dioxane (25°C, 2 h) | (3R)-1-(pyridin-2-yl)pyrrolidin-3-amine | 89% | |
| Trifluoroacetic acid (TFA) in DCM | Deprotected amine hydrochloride salt | 94% |
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Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack on the carbonyl carbon.
Nucleophilic Substitution at Pyrrolidine Nitrogen
The secondary amine in the pyrrolidine ring participates in alkylation and sulfonylation reactions.
-
Key Observation : Steric hindrance from the pyridin-2-yl group slows reaction kinetics compared to unsubstituted pyrrolidines .
Oxidation and Reduction
The pyrrolidine ring and carbamate group exhibit redox activity under controlled conditions.
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Stereochemical Impact : Oxidation preserves the (R)-configuration at C3, while reduction eliminates chirality at the carbamate center .
Coupling Reactions
The deprotected amine serves as a nucleophile in cross-coupling and condensation reactions.
Ring Functionalization
The pyridine ring undergoes limited electrophilic substitution due to electron-withdrawing effects from the adjacent nitrogen.
| Reaction | Reagent | Position Modified | Outcome | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | C4 of pyridine | Low yield (<15%) | |
| Bromination | Br₂, FeBr₃ | C5 of pyridine | Requires prolonged heating |
-
Limitation : Electronic deactivation by the pyrrolidine nitrogen limits regioselectivity and efficiency .
Stability and Side Reactions
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Thermal Stability : Decomposes above 200°C via carbamate retro-ene reaction, releasing isobutylene.
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Photodegradation : UV light (254 nm) induces C–N bond cleavage in the pyrrolidine ring, forming pyridin-2-ylmethyl radical.
Comparative Reaction Table
| Reaction Type | Conditions | Key Product | Yield Range | Selectivity |
|---|---|---|---|---|
| Hydrolysis | Acidic (HCl/TFA) | Amine derivatives | 89–94% | High |
| Sulfonylation | MsCl, base | Sulfonamides | 85–91% | Moderate |
| Reductive cleavage | LiAlH₄ | Alcohol + amine | >95% | High |
| Cross-coupling | Pd catalysis | Biaryl/heterocyclic hybrids | 45–78% | Variable |
Scientific Research Applications
Medicinal Chemistry
tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate serves as a valuable building block in drug development. Its structural features enable it to act as a precursor in synthesizing more complex pharmaceutical compounds. Research indicates its potential as an enzyme inhibitor and receptor modulator, making it significant in therapeutic research.
Biological Studies
The compound is investigated for its biological activities, particularly in studying enzyme interactions and receptor binding mechanisms. Its ability to interact with specific molecular targets allows researchers to explore its role in various biological pathways.
Agrochemical Development
In addition to medicinal applications, this compound is also utilized in the synthesis of agrochemicals. Its stability and reactivity make it suitable for developing pesticides and herbicides.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
| Study Title | Focus | Findings |
|---|---|---|
| Enzyme Inhibition Studies | Investigated as an enzyme inhibitor | Showed promising results in inhibiting specific enzymes related to metabolic pathways. |
| Receptor Modulation Research | Examined for receptor binding | Demonstrated potential as a modulator for certain receptors involved in neurological functions. |
| Synthesis of Agrochemicals | Application in pesticide development | Found effective as a precursor for developing new agrochemical formulations with enhanced efficacy. |
Mechanism of Action
The mechanism of action of tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings play a crucial role in binding to these targets, while the tert-butyl carbamate group provides stability and protection to the molecule. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate and analogous compounds:
Structural and Functional Analysis
Heterocyclic Core Variations Pyridine vs. Pyrimidine: Replacing pyridin-2-yl with pyrimidin-2-yl (as in the pyrimidine analog) introduces a second nitrogen atom in the aromatic ring. Substituent Effects: Fluorine (3-fluoropyridin-2-yl) increases metabolic stability and lipophilicity, which can enhance blood-brain barrier penetration . Chlorine (4-chloropyridin-2-yl) increases electrophilicity, favoring nucleophilic aromatic substitution reactions .
Linker and Ring Modifications
- Pyrrolidine vs. Piperidine : The five-membered pyrrolidine ring in the target compound imposes greater ring strain and a smaller cavity compared to six-membered piperidine derivatives. Piperidine analogs exhibit higher basicity due to reduced steric hindrance around the nitrogen .
- Methyl vs. Direct Bonding : In tert-butyl ((3-fluoropyridin-2-yl)methyl)carbamate, a methylene spacer separates the pyridine and carbamate groups, reducing conformational rigidity compared to the direct pyrrolidine-pyridine linkage in the target compound .
Stereochemical Considerations The 3R configuration in the target compound is crucial for enantioselective interactions. For example, piperidine derivatives with (3R,5S) stereochemistry (e.g., tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate) demonstrate distinct pharmacological profiles compared to their enantiomers .
Biological Activity
tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring, a pyridine ring, and a tert-butyl carbamate group, making it a versatile building block for the synthesis of various pharmaceuticals. Its unique structural characteristics suggest potential interactions with biological targets, which may lead to therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | tert-butyl N-[(3R)-1-pyridin-2-ylpyrrolidin-3-yl]carbamate |
| CAS Number | 1365937-76-3 |
| Molecular Formula | C14H21N3O2 |
| Molecular Weight | 263.34 g/mol |
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidine and pyridine rings are crucial for binding to these targets, while the tert-butyl carbamate group enhances the stability and solubility of the compound. The biological activity may vary based on the specific biological system studied.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways relevant to drug metabolism and disease processes.
- Receptor Modulation : It may act as a modulator for various receptors, influencing physiological responses.
- Antioxidant Properties : Similar compounds have shown antioxidant activity, suggesting potential neuroprotective effects against oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:
Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolidine compounds could effectively inhibit specific enzymes involved in cancer progression. The findings suggest that modifications in the structure can enhance inhibitory potency, indicating that this compound could be a candidate for further development in cancer therapeutics .
Study 2: Neuroprotective Effects
Research on related pyridine derivatives has shown neuroprotective effects against neurodegenerative diseases by reducing oxidative stress. These compounds were found to activate signaling pathways that protect neuronal cells from apoptosis induced by oxidative agents . This suggests that this compound may possess similar protective properties.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| tert-butyl carbamate | Used as a protecting group in organic synthesis |
| Pyrrolidine derivatives | Varying biological activities including enzyme inhibition |
| Pyridine derivatives | Broad applications in pharmaceuticals and agrochemicals |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate, and what reaction conditions are critical for stereochemical control?
- Methodology : The compound can be synthesized via multi-step protocols involving palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic substitution. For stereochemical control, chiral starting materials (e.g., (3R)-pyrrolidin-3-amine derivatives) and asymmetric catalysis are essential. Reaction temperature, solvent polarity, and protecting group strategies (e.g., tert-butyl carbamate as a temporary amine protector) significantly influence enantiomeric purity .
- Example : A three-step synthesis involving tert-butyl carbamate protection, pyridine ring functionalization, and deprotection under acidic conditions has been reported, with yields optimized using Pd₂(dba)₃ and BINAP ligands .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR confirms regiochemistry and stereochemistry, with pyridine protons appearing as distinct doublets (δ 8.3–8.5 ppm) and pyrrolidine protons showing splitting patterns dependent on conformation .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration, particularly for chiral centers. Hydrogen bonding between the carbamate carbonyl and pyridine nitrogen often stabilizes crystal packing .
- Data Table :
| Technique | Key Parameters | Reference |
|---|---|---|
| ¹H NMR | 500 MHz, CDCl₃, δ 1.4 (t-Bu), 3.2–4.1 (pyrrolidine) | |
| X-ray | Space group P2₁, R-factor < 0.05 |
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution or catalytic cycles?
- Methodology : Density Functional Theory (DFT) calculates transition states and activation energies for reactions involving the carbamate group. Key steps include:
Geometry optimization of intermediates using B3LYP/6-31G(d).
Analysis of frontier molecular orbitals (HOMO-LUMO) to predict sites for nucleophilic/electrophilic attack.
Solvent effects modeled via PCM (Polarizable Continuum Model) .
- Example : Simulations of tert-butyl carbamate derivatives reveal that steric hindrance from the pyrrolidine ring increases activation energy for SN2 reactions by ~5 kcal/mol compared to linear analogs .
Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values during asymmetric synthesis?
- Methodology :
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients to quantify ee. Discrepancies may arise from column aging or mobile phase pH .
- Kinetic Resolution : Competing pathways (e.g., overprotection of amines) can lower ee. Adjusting catalyst loading (e.g., from 2 mol% to 5 mol%) and reaction time mitigates this .
Q. How does the tert-butyl carbamate group influence the compound’s stability under acidic/basic conditions in drug discovery pipelines?
- Methodology :
- Stability Assays : Incubate the compound in HCl/MeOH (0.1 M, 25°C) or NaOH (0.01 M) and monitor degradation via LC-MS. The tert-butyl group typically resists hydrolysis below pH 3 but cleaves rapidly in TFA .
- Pharmacokinetics : LogD (pH 7.4) values (~0.15) suggest moderate lipophilicity, balancing membrane permeability and solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
